molecular formula C10H10ClNO B13654787 5-(2-Chlorophenyl)pyrrolidin-2-one

5-(2-Chlorophenyl)pyrrolidin-2-one

Cat. No.: B13654787
M. Wt: 195.64 g/mol
InChI Key: PEAASUZJUDPVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2-chlorophenyl substituent at the 5-position of the pyrrolidone ring. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological and chemical properties, including applications in chiral separations, drug intermediates, and bioactive molecules . This analysis focuses on comparisons with pyrrolidin-2-one derivatives bearing substituents such as aryl, alkyl, and halogenated groups.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-(2-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10ClNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

PEAASUZJUDPVGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrrolidin-2-ones with Aryl Substituents

Pyrrolidin-2-ones substituted at the 5-position with an aryl group, such as 5-(2-Chlorophenyl)pyrrolidin-2-one, are typically synthesized through cyclization reactions involving donor–acceptor cyclopropanes or via functionalization of pyrrolidone derivatives.

Two main synthetic approaches are notable:

These methods have been adapted to various aryl substituents including chloro-substituted phenyl rings.

Preparation via Donor–Acceptor Cyclopropane Ring Opening and Lactamization

A recent and efficient method involves the use of donor–acceptor (DA) cyclopropanes bearing an ester group as one acceptor substituent. This approach has been demonstrated for various aryl groups and can be adapted for 2-chlorophenyl substituents.

Key steps:

  • The DA cyclopropane undergoes a Lewis acid-catalyzed ring opening with a primary amine (e.g., aniline or benzylamine).
  • This forms a γ-amino ester intermediate.
  • In situ lactamization occurs, forming the pyrrolidin-2-one ring.
  • Dealkoxycarbonylation removes ester groups at the C(3) position to yield the target 1,5-disubstituted pyrrolidin-2-one.

Reaction conditions and yields:

  • The reaction is typically carried out in toluene with acetic acid under reflux.
  • The process can be performed in a one-pot operation, combining ring opening, cyclization, and dealkoxycarbonylation.
  • Yields for similar compounds range from 45% to 79%, depending on the aryl substituent and reaction conditions.
  • Diastereomeric mixtures may form due to stereochemistry at the pyrrolidone ring, but purification can isolate the desired isomer.
Step Reagents/Conditions Outcome Yield (%)
Lewis acid-catalyzed ring opening DA cyclopropane + primary amine, Ni(ClO4)2·6H2O or Y(OTf)3 catalyst, toluene, reflux with acetic acid γ-amino ester intermediate -
Lactamization and dealkoxycarbonylation Alkaline saponification followed by thermolysis 1,5-disubstituted pyrrolidin-2-one 45–79 (depending on substrate)

This methodology is versatile and allows for the incorporation of 2-chlorophenyl substituents by selecting appropriate DA cyclopropane precursors bearing the 2-chlorophenyl group.

Preparation via Grignard Reaction on N-Protected Pyrrolidone

An alternative synthetic route involves the use of N-protected pyrrolidone derivatives reacted with aryl Grignard reagents, followed by ring closure and reduction steps.

Typical procedure:

  • Formation of tert-butyl pyrrolidone formate: Pyrrolidone is reacted with di-tert-butyl carbonate in the presence of a base (e.g., alkali) in a polar or non-polar solvent at 20–40 °C for 1–10 hours.

  • Grignard addition: The tert-butyl pyrrolidone formate is reacted with the Grignard reagent of 2-chlorobromobenzene (or an analogous 2-chlorophenyl magnesium halide) in an organic solvent such as tetrahydrofuran (THF) at -30 to 50 °C for 3–12 hours. This yields the 2-(2-chlorophenyl)-2-hydroxypyrrole-1-tert-butyl formate intermediate.

  • Acid-catalyzed dehydration and deprotection: The intermediate undergoes acid-catalyzed dehydration and deprotection in organic solvents (methanol, ethanol, acetonitrile, etc.) at 0–100 °C for 1–10 hours to produce 5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole.

  • Reduction: The dihydropyrrole is reduced using a chiral acid and ammonia borane complex at 20–80 °C for 8–48 hours to yield the optically pure this compound.

Solvents and conditions:

Step Solvents Used Temperature (°C) Time (h) Notes
Pyrrolidone + di-tert-butyl carbonate Acetonitrile, THF, DMF, acetone, dioxane, benzene, toluene, dichloromethane 20–40 1–10 Base catalysis
Grignard addition THF, diethyl ether, methyl tert-butyl ether -30 to 50 3–12 Quenched with saturated NH4Cl
Acid-catalyzed dehydration Methanol, ethanol, isopropanol, acetonitrile, THF, DMF, toluene, benzene 0–100 1–10 Acid catalyst (HCl or similar)
Reduction Diethyl ether, MTBE, toluene, dichloromethane 20–80 8–48 Chiral acid + ammonia borane

Yields and advantages:

  • This method affords high optical purity and good yields.
  • The process is scalable and suitable for industrial production.
  • The use of chiral acids like D-mandelic acid or R-chiral phosphonic acids ensures enantioselective reduction.

Comparative Summary of Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations
DA Cyclopropane ring opening + lactamization Donor–acceptor cyclopropane + primary amine + Lewis acid catalyst One-pot operation, moderate to good yields, broad substrate scope Diastereomeric mixtures, requires specific cyclopropane precursors
Grignard reaction on N-protected pyrrolidone Pyrrolidone + di-tert-butyl carbonate + 2-chlorophenyl Grignard reagent + acid + chiral acid + ammonia borane High optical purity, scalable, mild conditions Multi-step, requires careful control of reaction conditions

Research Findings and Data

  • The Grignard-based method has been reported to yield optically pure 5-(2,5-difluorophenyl)pyrrolidine analogues with high enantioselectivity and good yields, which can be adapted for 2-chlorophenyl analogues by substituting the aryl bromide precursor.
  • The DA cyclopropane approach yields 1,5-substituted pyrrolidin-2-ones in yields ranging from 45% to 79%, with the possibility of one-pot synthesis simplifying purification steps.
  • The choice of solvents and temperature critically influences the reaction efficiency and product purity in both methods.
  • Enzymatic reduction methods have also been explored for related compounds, offering high stereoselectivity but requiring biocatalysts and cofactors.

Chemical Reactions Analysis

5-(2-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

5-(2-Chlorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a versatile intermediate in chemical reactions.

    Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the synthesis of various chemicals and materials. .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(2-Chloroethyl)pyrrolidin-2-one : A chloroethyl substituent at the 1-position introduces flexibility and polarizability, differing from the rigid aryl group in the target compound .

Comparison with Non-Halogenated Derivatives

  • 5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO, 18) : The 2,4-dimethylbenzyl group enhances lipophilicity, correlating with cytotoxic activity (IC₅₀ = 2.8–8.3 μg/mL against HEP2 and HepG2 cells) . In contrast, the chloro substituent in the target compound may improve metabolic stability or target affinity.
  • Racemic 5-anilino-/benzylamino-pyrrolidin-2-ones (Compounds 3–7): These derivatives, studied for chiral separations, highlight how amino-linked substituents influence chromatographic performance compared to halogenated analogs .

Pharmacological and Chemical Properties

Bioactivity Trends

  • Chromenoindole Derivatives (): Complex structures incorporating 5-(2-chlorophenyl) groups (e.g., compounds 9a–d) demonstrate the utility of chlorophenyl moieties in enhancing binding to biological targets, likely due to halogen bonding .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydrazide in Compound 6 ) enhance aqueous solubility, whereas chloroaryl groups may reduce it.

Data Tables

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives

Compound Name Substituent Position/Type Key Properties/Activities Source
5-(2-Chlorophenyl)pyrrolidin-2-one 5-(2-Chlorophenyl) N/A (Target compound) -
DMBPO (18) 5-(2,4-Dimethylbenzyl) Cytotoxic (IC₅₀ = 2.8–8.3 μg/mL)
1-(3-Chlorophenyl)pyrrolidin-2-one 1-(3-Chlorophenyl) Positional isomerism effects
5-Anilino-pyrrolidin-2-one (Compound 3) 5-Anilino Chiral separation applications

Table 2: Substituent Impact on Pharmacological Profiles

Substituent Type Example Compound Bioactivity Highlight
Chloroaryl 5-(2-Chlorophenyl) Potential halogen bonding
Dimethylbenzyl DMBPO (18) Cytotoxicity
Amino-linked Compound 3 Chiral recognition

Biological Activity

5-(2-Chlorophenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the chlorophenyl group enhances its chemical reactivity, making it a valuable candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation and inflammation. The mechanism involves binding to active sites on enzymes, leading to inhibition or alteration of their functions.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
This compoundA54925
CisplatinA54910

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. Studies indicate that it may inhibit the release of pro-inflammatory cytokines in activated immune cells, thereby reducing inflammation . This activity suggests potential applications in treating inflammatory diseases.

Study on Anticancer Properties

A recent study evaluated the efficacy of this compound against A549 cells using an MTT assay. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to untreated controls. The study concluded that the compound's structure contributes to its anticancer activity, warranting further exploration into its mechanisms and potential clinical applications .

Investigation into Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. Researchers treated macrophages with the compound and measured cytokine levels post-treatment. The findings revealed a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Q & A

What synthetic strategies are effective for preparing 5-(2-Chlorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via intramolecular cyclization or catalytic aminoarylation of unactivated alkenes. For example, palladium-catalyzed methods enable the formation of the pyrrolidinone ring by coupling aryl sulfonamides with alkenes under mild conditions (e.g., 60°C, 12 hours) . Optimization of solvent polarity (e.g., dichloroethane vs. acetonitrile) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) significantly impacts reaction efficiency. Key intermediates, such as 5-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-yl derivatives, require purification via flash chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .

How can conflicting spectral data (e.g., NMR, HRMS) for this compound derivatives be resolved?

Advanced Research Question
Contradictions in spectral data often arise from dynamic rotational barriers or impurities. For NMR analysis, variable-temperature experiments (e.g., 298–373 K) can resolve overlapping signals caused by restricted rotation of the 2-chlorophenyl group . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) should confirm molecular ions within 3 ppm error. Cross-validation with X-ray crystallography (e.g., CCDC-deposited structures) is critical for unambiguous assignment, as demonstrated for related dihydropyrimidinones .

What computational methods are suitable for predicting the biological targets of this compound?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with enzymes like cytochrome P450 or kinases. The trifluoromethyl group in analogs enhances lipophilicity, favoring binding to hydrophobic pockets (e.g., observed in Protein Data Bank entries 2K0) . Pharmacophore modeling (MOE software) identifies critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and aromatic features for target prioritization .

How does the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Basic Research Question
The electron-withdrawing chlorine atom activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For example, in Suzuki-Miyaura couplings, the chloro group remains intact under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling selective functionalization . Steric hindrance from the ortho-chloro position limits regioselectivity in Friedel-Crafts alkylation, favoring para-substitution in related compounds .

What strategies optimize enantioselective synthesis of this compound?

Advanced Research Question
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during ring-closing steps. For instance, (5S)-trifluoromethyl-pyrrolidin-2-one derivatives achieve >95% enantiomeric excess (ee) via chiral-phase HPLC validation . Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers in racemic mixtures .

How can X-ray crystallography validate the stereochemistry of this compound derivatives?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment. Crystals grown via slow evaporation (e.g., ethanol/water, 25°C) yield structures with R-factors <0.05, as seen in analogs like 5-acetyl-4-(2-chlorophenyl)-dihydropyrimidin-2-one . Hydrogen-bonding networks (e.g., N-H···O=C) stabilize the lactam ring, with torsion angles (e.g., C2-C1-C6-C5 = −1.00°) confirming spatial arrangement .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Batch-to-batch variability in catalytic reactions (e.g., Pd leaching) necessitates robust process controls. Continuous-flow systems improve reproducibility by maintaining precise temperature (±1°C) and residence time (±5%) . Impurity profiling via LC-MS (e.g., Agilent 6545 Q-TOF) identifies byproducts like dehalogenated analogs, requiring gradient elution (C18 column, 0.1% formic acid) for resolution .

How does the compound interact with biological macromolecules, and what assays confirm these interactions?

Advanced Research Question
Surface plasmon resonance (SPR) assays (e.g., Biacore T200) measure binding kinetics to targets like GABA receptors (KD ~10⁻⁶ M) . Fluorescence polarization (FP) using FITC-labeled analogs quantifies competitive displacement in enzyme inhibition studies (IC₅₀ < 1 µM) . Molecular dynamics simulations (100 ns trajectories) reveal stable interactions with hydrophobic pockets, correlating with in vitro activity .

What safety considerations are critical when handling this compound in the laboratory?

Basic Research Question
The compound may release toxic HCl fumes under pyrolysis. Use fume hoods and personal protective equipment (PPE) during synthesis. Waste disposal must follow EPA guidelines for chlorinated organics (40 CFR 261.24) . Acute toxicity studies (OECD 423) recommend a median lethal dose (LD₅₀) >500 mg/kg in rodents, but skin sensitization assays (OECD 406) are advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.